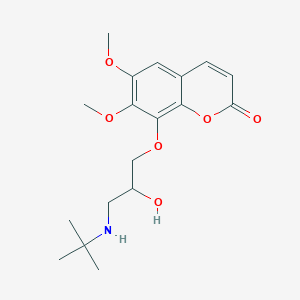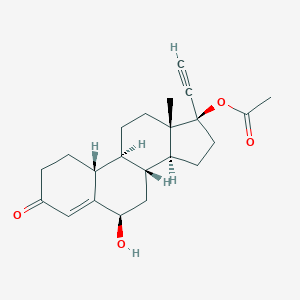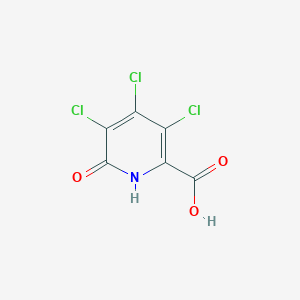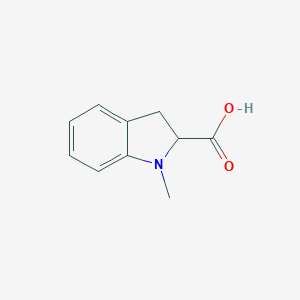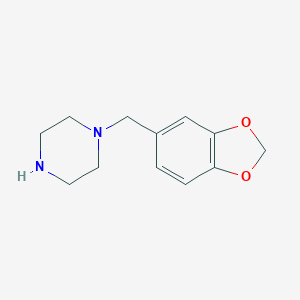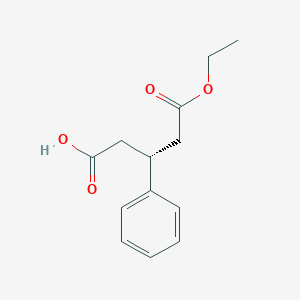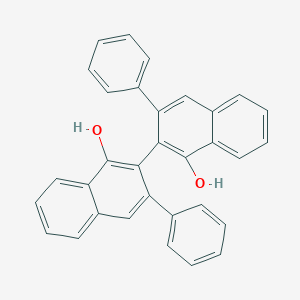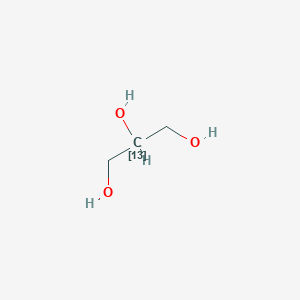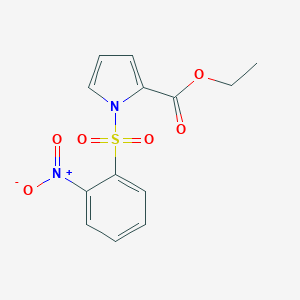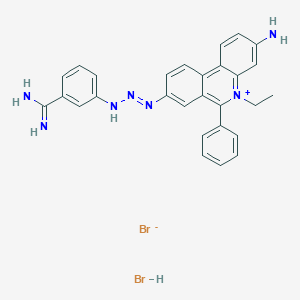
Isometamidium Bromide Hydrobromide
Descripción general
Descripción
Isometamidium Bromide Hydrobromide is a phenanthridinium-based compound primarily used as a trypanocide. It is effective against various species of Trypanosoma, which are protozoan parasites responsible for diseases such as African animal trypanosomiasis. This compound is widely used in veterinary medicine to treat and prevent trypanosomiasis in livestock.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isometamidium Bromide Hydrobromide is synthesized through a multi-step process involving the coupling of diazotized 3’-aminobenzamidine with homidium chloride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product. The final product is purified through crystallization or chromatography techniques to achieve the required purity.
Industrial Production Methods
In industrial settings, the production of isometamidium bromide involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the preparation of intermediates, coupling reactions, and purification steps. The final product is formulated into various dosage forms, such as injectable solutions, for veterinary use.
Análisis De Reacciones Químicas
Types of Reactions
Isometamidium Bromide Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the phenanthridinium ring structure, affecting the compound’s biological activity.
Substitution: Substitution reactions involving the amino and phenyl groups can modify the compound’s properties and efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of isometamidium bromide with altered biological activities and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Isometamidium Bromide Hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving phenanthridinium chemistry and reaction mechanisms.
Biology: The compound is employed in research on protozoan parasites and their resistance mechanisms.
Medicine: this compound is studied for its potential use in treating other parasitic infections and its effects on mammalian cells.
Industry: It is used in the development of new trypanocidal drugs and formulations for veterinary use.
Mecanismo De Acción
Isometamidium Bromide Hydrobromide exerts its effects by intercalating into the DNA of trypanosomes, disrupting their nucleic acid synthesis and replication. The compound targets the kinetoplast DNA, leading to the breakdown of the kinetoplast network and ultimately causing the death of the parasite. The primary molecular target is the topoisomerase enzyme, which is essential for maintaining the structure and function of the kinetoplast DNA.
Comparación Con Compuestos Similares
Similar Compounds
Homidium chloride: Another phenanthridinium-based trypanocide with a similar mode of action.
Diminazene aceturate: A diamidine compound used to treat trypanosomiasis, but with a different chemical structure and mechanism of action.
Quinapyramine sulfate: A trypanocide with a distinct chemical structure and mode of action compared to isometamidium bromide.
Uniqueness
Isometamidium Bromide Hydrobromide is unique due to its long-acting prophylactic properties and its ability to target multiple species of Trypanosoma. Its high efficacy and relatively low toxicity make it a preferred choice for the treatment and prevention of trypanosomiasis in livestock.
Propiedades
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;bromide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2BrH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRCDXAXRAULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Br.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Br2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961945 | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4174-69-0 | |
| Record name | Isometamidium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium bromide--hydrogen bromide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



